Zinc p-toluenesulfonate hydrate

Descripción general

Descripción

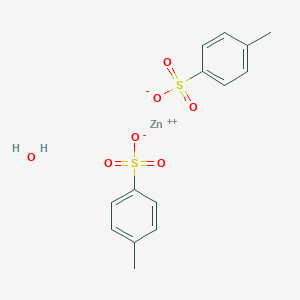

Zinc p-toluenesulfonate hydrate: is a chemical compound with the formula ((CH_3C_6H_4SO_3)_2Zn·xH_2O). It is also known as p-toluenesulfonic acid zinc salt hydrate. This compound is typically found as a white crystalline powder and is used in various industrial and scientific applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc p-toluenesulfonate hydrate is generally synthesized by reacting p-toluenesulfonic acid with zinc chloride in an ethanol solution. The reaction conditions, such as temperature and concentration, can be adjusted to control the hydration level of the final product .

Industrial Production Methods: On an industrial scale, the production of this compound involves the sulfonation of toluene to produce p-toluenesulfonic acid, which is then reacted with zinc chloride. The product is typically purified through recrystallization and drying processes to achieve the desired hydration level .

Análisis De Reacciones Químicas

Types of Reactions: Zinc p-toluenesulfonate hydrate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

Complexation Reactions: The zinc ion can form complexes with other ligands, which can be utilized in catalysis.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.

Complexation: Ligands such as phosphines or amines are used to form complexes with the zinc ion under mild conditions.

Major Products:

Substitution Reactions: The major products are typically substituted aromatic compounds.

Complexation Reactions: The products are zinc-ligand complexes, which can be used as catalysts in various organic reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula :

- Molecular Weight : 407.78 g/mol

- Appearance : White powder

- Solubility : Soluble in water, making it suitable for various aqueous applications.

Materials Science Applications

Zinc p-toluenesulfonate hydrate is used as a precursor for the synthesis of zinc oxide (ZnO) nanostructures. Its ability to form zinc oxide porous plates is particularly notable:

- Synthesis of Zinc Oxide : The compound serves as a precursor in the preparation of zinc oxide porous plates, which are essential in various electronic and optoelectronic devices. The process involves the conversion of zinc hydroxide chloride hydrate into zinc oxide using this compound as a catalyst .

- Polymer Composites : It is also employed in enhancing the properties of polymer composites. The inclusion of zinc p-toluenesulfonate can improve thermal stability and mechanical strength, making it valuable for applications in coatings and plastics .

Electrochemical Applications

In electrochemistry, this compound plays a crucial role in improving the performance of zinc-based batteries:

- Electrolyte Component : Recent studies have shown that it can be used to modulate the solvation structure of hydrated zinc ions, enhancing the stability of the zinc/electrolyte interface. This regulation minimizes dendrite growth during battery operation, which is a common issue that degrades battery performance .

- Redox Behavior Improvement : The compound has been shown to improve the redox behaviors of zinc electrodes, leading to higher coulombic efficiency and better cycling stability in rechargeable batteries .

Biochemical Applications

This compound has potential applications in biochemistry and medicinal chemistry:

- Biocidal Properties : As a zinc-based biocide, it exhibits antimicrobial properties that can be utilized in various biocidal formulations. Its effectiveness at low concentrations makes it suitable for applications requiring minimal toxicity while maintaining efficacy .

- Proteomics Research : The compound is explored for its role in proteomics, where it aids in stabilizing proteins during analysis. Its ability to interact with biological molecules makes it a candidate for further research in drug formulation and delivery systems .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which zinc p-toluenesulfonate hydrate exerts its effects is primarily through the action of the zinc ion. Zinc ions can act as Lewis acids, facilitating various chemical reactions by stabilizing negative charges on intermediates. In biological systems, zinc ions can interact with proteins and enzymes, affecting their structure and function .

Comparación Con Compuestos Similares

Zinc trifluoromethanesulfonate: Another zinc salt used in catalysis, particularly in organic synthesis.

Sodium p-toluenesulfonate: A sodium salt of p-toluenesulfonic acid, used in similar applications but with different reactivity due to the presence of sodium instead of zinc.

Iron (III) p-toluenesulfonate hexahydrate: An iron salt used in catalysis and as a reagent in organic synthesis.

Uniqueness: Zinc p-toluenesulfonate hydrate is unique due to its combination of zinc and p-toluenesulfonate, which provides both catalytic activity and solubility in polar solvents. This makes it particularly useful in organic synthesis and industrial applications where both properties are advantageous .

Actividad Biológica

Zinc p-toluenesulfonate hydrate (ZTSH), a chemical compound with the formula , is primarily recognized for its role as a catalyst in organic synthesis and its biological implications related to zinc ions. This article explores the biological activity of ZTSH, emphasizing its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and toxicology.

Overview of this compound

ZTSH exists as a white crystalline powder and is synthesized through the reaction of p-toluenesulfonic acid with zinc chloride in an ethanol solution. The hydration level can be manipulated during synthesis, affecting its solubility and reactivity. It is used in multiple industrial applications, including the production of synthetic rubber and pharmaceuticals, due to its unique catalytic properties .

Biochemical Pathways

Zinc ions, released from ZTSH, play critical roles in various cellular processes:

- Cell Signaling : Zinc acts as a secondary messenger in signal transduction pathways.

- Gene Expression : It is essential for the structural integrity of zinc-finger proteins that regulate transcription.

- Enzymatic Activity : Zinc ions are crucial cofactors for numerous enzymes involved in metabolism and antioxidant defense .

Catalytic Role

ZTSH functions as a catalyst in several organic reactions, such as esterification and polymerization. Its ability to lower activation energy facilitates the transformation of reactants into products, which is vital for both industrial applications and biochemical research.

Cellular Effects

Research indicates that zinc ions influence various cellular activities:

- Antioxidant Properties : Zinc has been shown to protect cells from oxidative stress by stabilizing cell membranes and enhancing the activity of antioxidant enzymes.

- Mitochondrial Function : Zinc plays a role in maintaining mitochondrial health, which is critical for energy production and apoptosis regulation .

Toxicological Studies

Studies have compared ZTSH with other zinc compounds to assess its toxicity. It has been found to exhibit lower toxicity levels than some related compounds, making it a safer alternative in certain applications. However, high concentrations can lead to cytotoxic effects, emphasizing the need for careful dosage regulation .

Case Studies

Several studies highlight the biological implications of ZTSH:

- Enzyme Activity Modulation : A study demonstrated that ZTSH could enhance the activity of certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Polymerization Reactions : Research on the liquid-state polymerization using ZTSH indicated that it could effectively catalyze reactions while minimizing side products, showcasing its efficiency in synthetic chemistry .

- Zinc Ion Regulation : Investigations into zinc's role in cellular signaling pathways revealed that ZTSH could modulate these pathways by altering intracellular zinc levels, impacting gene expression and cell proliferation .

Data Table: Comparison of Biological Activities

| Property | This compound | Other Zinc Compounds |

|---|---|---|

| Toxicity Level | Low (at regulated doses) | Varies (higher for some) |

| Enzyme Activation | Yes | Yes |

| Antioxidant Activity | Moderate | High |

| Cellular Signaling Modulation | Yes | Yes |

Propiedades

IUPAC Name |

zinc;4-methylbenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O3S.H2O.Zn/c2*1-6-2-4-7(5-3-6)11(8,9)10;;/h2*2-5H,1H3,(H,8,9,10);1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOXFVWERPVZPB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O7S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-05-4 | |

| Record name | ZINC P-TOLUENESULFONATE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.